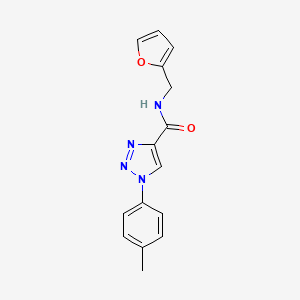
N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as FMF-04-159-2, is a novel small molecule compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Antimicrobial Applications
A study reported the synthesis and antimicrobial activities of azole derivatives, including 1,2,4-triazole compounds derived from furan-2-carbohydrazide. Some of these compounds displayed activity against tested microorganisms, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Synthesis of Energetic Materials
Another study focused on synthesizing 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and were insensitive towards impact and friction, highlighting their potential use in safer energetic materials (Yu et al., 2017).
Antiurease and Antioxidant Activities
Research into the synthesis of 1,2,4-triazole Schiff base and amine derivatives revealed that these new compounds exhibit significant antiurease and antioxidant activities. This finding suggests their potential applications in treating diseases associated with oxidative stress and urease activity (Sokmen et al., 2014).
Antiplasmodial Activities
A series of N-acylated furazan-3-amines were prepared and tested for their activities against Plasmodium falciparum. The study uncovered several structure–activity relationships, with benzamides showing promising activity, offering insights into developing new antimalarial agents (Hermann et al., 2021).
PET Imaging Applications
The development of [11C]CPPC, a PET radiotracer specific for CSF1R, represents a significant advancement in imaging microglia, providing a noninvasive tool for studying neuroinflammation in vivo. This compound's specificity and potential applications across various neuropsychiatric disorders highlight the importance of such molecules in medical research and diagnosis (Horti et al., 2019).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-11-4-6-12(7-5-11)19-10-14(17-18-19)15(20)16-9-13-3-2-8-21-13/h2-8,10H,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRFTPQCBGIZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

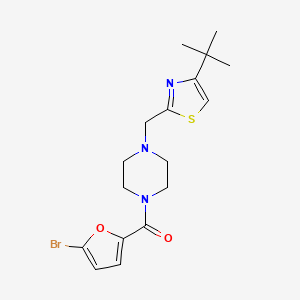
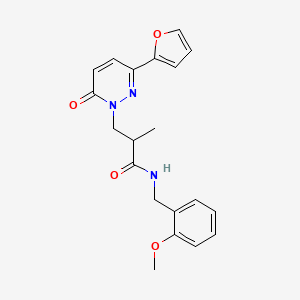
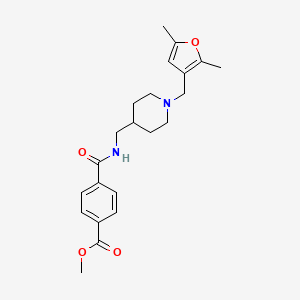

![2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B2695810.png)

![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2695813.png)
![3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2695815.png)
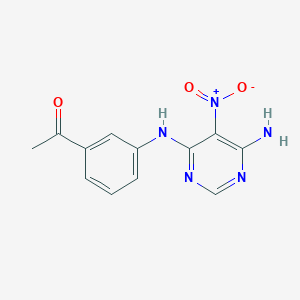

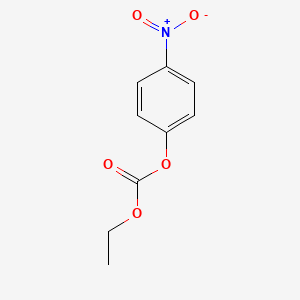
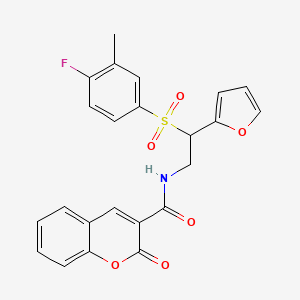
![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)